Alpha-Phosphoribosylpyrophosphoric Acid

Overview

Description

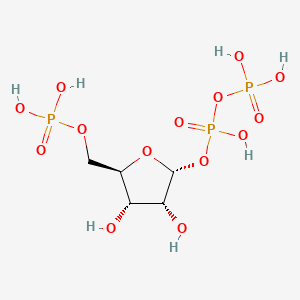

Alpha-Phosphoribosylpyrophosphoric Acid (1-O-pyrophosphono-5-O-phosphono-α-D-ribofuranose) is a critical biochemical intermediate involved in nucleotide biosynthesis. Its chemical structure comprises a ribose sugar moiety linked to a pyrophosphate group, with the formula C₅H₁₃O₁₄P₃ and a molecular weight of 390.07 Da . This compound serves as a high-energy donor of the ribose-phosphate group in enzymatic reactions, particularly in purine and pyrimidine synthesis pathways.

Structural studies, such as the 2.15 Å resolution X-ray diffraction analysis of the Hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) complex from Sulfolobus solfataricus, demonstrate its role as a substrate in nucleotide salvage pathways . The enzyme binds this compound and magnesium ions to catalyze the transfer of phosphoribosyl groups to nitrogenous bases, a mechanism essential for DNA/RNA synthesis .

Recent research also highlights its presence in gut microbiota metabolism, where it correlates with bone health.

Preparation Methods

Enzymatic Synthesis Using PRPP Synthetase

PRPP is synthesized enzymatically via ribose-phosphate diphosphokinase (PRS), which catalyzes the reaction:

Ribose-5-phosphate (r-5-P) + ATP → PRPP + AMP + PPi .

Large-Scale PRPP Production

A 75-mmol-scale synthesis employs PAN-immobilized PRPP synthetase with in situ ATP regeneration :

-

Starting Material : Ribose-5-phosphate (r-5-P) or D-ribose.

-

Key Steps :

-

r-5-P Phosphorylation : If using D-ribose, ribokinase phosphorylates it to r-5-P in situ.

-

PRS-Catalyzed Reaction : PRPP synthetase converts r-5-P and ATP to PRPP, AMP, and pyrophosphate (PPi).

-

ATP Regeneration : Pyruvate kinase or phosphoglycerate kinase regenerates ATP from AMP/ADP.

-

Yield : Up to 75 mmol PRPP with high purity .

Advantages and Challenges

| Parameter | Enzymatic Method (PRS) | Chemical Method |

|---|---|---|

| Yield | High (75 mmol scale) | Moderate (lower purity) |

| Enzyme Stability | Requires immobilization | Not applicable |

| Byproducts | AMP, PPi | Side reactions |

Engineered Enzymes for Enhanced Efficiency

Mutant variants of PRS and nicotinamide phosphoribosyltransferase (NAMPT) improve reaction rates and thermostability :

Mutant NAMPT (Y15S)

-

Substrate Specificity : Enhanced binding to PRPP and nicotinamide.

Pyrophosphatase (PPase) Integration

-

Role : Degrades inhibitory PPi, increasing NMN yield by 6.72% .

-

Reaction : PPi → 2 Pi (inorganic phosphate).

Alternative Routes for Ribose-5-Phosphate (r-5-P)

r-5-P, a precursor to PRPP, is synthesized via:

Acid Hydrolysis of AMP/RNA

-

Procedure :

Chemical Synthesis from D-Ribose

-

Steps :

Optimization Strategies for High-Yield PRPP

Process Engineering in NMN Synthesis

-

Cascade Reaction : PRPP → NMN (nicotinamide mononucleotide) via engineered NAMPT and PPase .

-

Yield : 8.10 g/L NMN in 3 hours (56.86× improvement over wild-type) .

| Parameter | Wild-Type System | Engineered System |

|---|---|---|

| NMN Yield | 0.14 g/L | 8.10 g/L |

| Reaction Time | 12 hours | 3 hours |

| Byproduct PPi | Accumulates | Degrades via PPase |

Immobilization of Enzymes

-

PAN-Immobilized PRS : Enhances reusability and stability for industrial applications .

-

Advantages :

-

Catalytic Lifetime : Extended through repeated use.

-

Cost-Effectiveness : Reduces enzyme replacement frequency.

-

Comparative Analysis of Preparation Methods

| Method | Enzymes Involved | Key Features | Limitations |

|---|---|---|---|

| Enzymatic (PRS) | PRS, Ribokinase | High yield, scalable | ATP regeneration required |

| Chemical | None | Low cost | Side products, purity issues |

| Engineered Mutants | PRS-H150Q, NAMPT-Y15S | Faster kinetics, stability | Requires recombinant protein production |

Chemical Reactions Analysis

Types of Reactions

Alpha-Phosphoribosylpyrophosphoric Acid undergoes various biochemical reactions, including:

Phosphorylation: It can be phosphorylated to form different nucleotide derivatives.

Substitution: It participates in substitution reactions where the pyrophosphate group is replaced by other functional groups.

Common Reagents and Conditions

Conditions: These reactions typically occur under physiological conditions, with optimal temperatures around 37°C and neutral pH levels.

Major Products

The major products formed from reactions involving this compound include various nucleotides such as adenosine monophosphate (AMP), guanosine monophosphate (GMP), and inosine monophosphate (IMP) .

Scientific Research Applications

Role in Nucleotide Synthesis

PRPP serves as a vital precursor for the biosynthesis of purine and pyrimidine nucleotides. It is synthesized from ribose 5-phosphate and ATP through the action of PRPP synthase, an enzyme that catalyzes this reaction:

This reaction is fundamental as PRPP is subsequently utilized in various pathways to produce nucleotides essential for DNA and RNA synthesis, thus playing a critical role in cellular metabolism and genetic information transfer .

Enzymatic Functions and Metabolic Pathways

PRPP is involved in several key enzymatic reactions:

- Purine Biosynthesis : PRPP acts as a substrate for enzymes such as adenine phosphoribosyltransferase and hypoxanthine-guanine phosphoribosyltransferase, facilitating the conversion of purines into their nucleotide forms .

- Pyrimidine Biosynthesis : It also participates in the synthesis of pyrimidines, which are integral components of nucleic acids .

- Amino Acid Synthesis : PRPP is crucial for the biosynthesis of certain amino acids, including histidine and tryptophan, thereby linking nucleotide metabolism with protein synthesis .

Clinical Implications and Disease Associations

The regulation of PRPP levels is critical for maintaining metabolic homeostasis. Abnormalities in PRPP synthase activity can lead to various health conditions:

- Gout : Overactivity of PRPP synthase can result in excessive production of uric acid, leading to gout—a form of inflammatory arthritis characterized by high uric acid levels in the blood .

- Peripheral Neuropathy : Conversely, reduced PRPP synthase activity can lead to decreased levels of guanosine triphosphate (GTP), contributing to peripheral neuropathy .

Case Studies and Research Findings

Recent studies have highlighted the multifaceted roles of PRPP across different organisms:

- Bacterial Metabolism : Research on Bacillus subtilis has shown that PRPP plays an allosteric role in regulating enzymes involved in nucleotide synthesis. The presence of phosphate and sulfate ions was found to enhance the catalytic activity of PRPP synthase, indicating its regulatory potential under varying metabolic conditions .

- Human Health : Investigations into human metabolic disorders have identified mutations in genes encoding PRPP synthase that lead to altered enzyme activity, providing insights into the genetic basis of related diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Nucleotide Synthesis | Precursor for purine and pyrimidine nucleotide biosynthesis. |

| Amino Acid Biosynthesis | Involved in the synthesis of histidine and tryptophan. |

| Enzymatic Regulation | Acts as an allosteric effector for various enzymes, influencing metabolic pathways. |

| Clinical Relevance | Associated with conditions like gout and peripheral neuropathy due to dysregulation of PRPP levels. |

Mechanism of Action

Alpha-Phosphoribosylpyrophosphoric Acid exerts its effects by acting as a substrate for various enzymes involved in nucleotide biosynthesis. It transfers phospho-ribose groups to different acceptor molecules, facilitating the formation of nucleotides. The molecular targets include enzymes such as adenine phosphoribosyltransferase and hypoxanthine-guanine phosphoribosyltransferase, which are involved in the salvage pathways of nucleotide synthesis .

Comparison with Similar Compounds

Alpha-Phosphoribosylpyrophosphoric Acid belongs to a broader class of phosphate-containing compounds. Below is a comparative analysis with structurally or functionally related molecules:

Chemical and Structural Comparison

Key Distinctions

Structural Complexity : this compound uniquely integrates a ribose sugar with pyrophosphate, enabling its role in nucleotide metabolism. In contrast, simpler phosphates like Phosphoric Acid lack this sugar backbone .

Biological Specificity : While Phosphoric Acid and its salts (e.g., sodium phosphate) are ubiquitous in pH regulation, this compound is specialized for nucleotide biosynthesis and microbial interactions .

Metabolic Implications : this compound’s association with bone metabolism distinguishes it from other phosphates, which primarily influence energy storage or industrial processes .

Research Findings and Implications

- Enzymatic Mechanisms: Structural studies of HGXPRT complexes reveal that magnesium ions coordinate with this compound’s pyrophosphate group, facilitating nucleophilic attack by nitrogenous bases .

- Gut-Bone Axis: Metabolomic analyses identify this compound as a biomarker for gut microbiota activity, with elevated fecal levels inversely correlating with bone loss in ethanol-induced osteoporosis models .

- Industrial Relevance : Unlike this compound, Phosphoric Acid dominates industrial applications due to its low cost and versatility, accounting for 90% of phosphate use in fertilizers and food .

Biological Activity

Alpha-Phosphoribosylpyrophosphoric acid (PRPP) is a crucial metabolite involved in various biological processes, particularly in nucleotide biosynthesis. This article reviews the biological activity of PRPP, highlighting its role in metabolic pathways, enzymatic functions, and potential implications for health and disease.

Overview of this compound

PRPP is a pentose phosphate derivative that serves as a substrate for several key enzymes in nucleotide metabolism. It is synthesized from ribose-5-phosphate and ATP by the enzyme ribose-phosphate pyrophosphokinase (PRPP synthetase). The structure of PRPP features a ribose sugar linked to two phosphate groups, making it highly reactive.

Biological Functions

- Nucleotide Biosynthesis : PRPP is essential for the synthesis of purine and pyrimidine nucleotides. It acts as a ribosyl donor in the salvage pathways for nucleotides, facilitating the conversion of bases like adenine and guanine into their corresponding nucleotides (AMP and GMP) through phosphoribosyltransferase enzymes .

- Amino Acid Biosynthesis : PRPP also plays a role in the biosynthesis of certain amino acids, including histidine and tryptophan. The enzyme ATP phosphoribosyltransferase catalyzes the first step in histidine biosynthesis using PRPP as a substrate .

- Regulatory Role : The levels of PRPP can influence the activity of various enzymes involved in nucleotide synthesis, thus playing a regulatory role in cellular metabolism. For instance, high concentrations of PRPP can stimulate the activity of amidophosphoribosyltransferase, an enzyme critical for purine biosynthesis .

Case Study 1: PRPP and Cancer Metabolism

Recent studies have investigated the role of PRPP in cancer cell metabolism. Elevated levels of PRPP have been observed in certain cancer types, suggesting that tumor cells may exploit PRPP to enhance nucleotide synthesis for rapid proliferation. Inhibition of PRPP synthetase has been proposed as a therapeutic strategy to limit tumor growth by disrupting nucleotide supply .

Case Study 2: Genetic Disorders

Mutations affecting enzymes involved in PRPP metabolism can lead to various genetic disorders. For example, adenosine deaminase deficiency results in an accumulation of toxic metabolites due to impaired purine metabolism, highlighting the importance of PRPP in maintaining nucleotide balance within cells .

Data Table: Enzymatic Reactions Involving PRPP

| Enzyme | Reaction Type | Products | Notes |

|---|---|---|---|

| Hypoxanthine-guanine phosphoribosyltransferase | Transfer | IMP, GMP | Central to purine salvage pathway |

| Adenine phosphoribosyltransferase | Transfer | AMP | Important for recycling adenine |

| Anthranilate phosphoribosyltransferase | Transfer | PRA | Involved in tryptophan biosynthesis |

| ATP phosphoribosyltransferase | Condensation | N'-5'-phosphoribosyl-ATP | First step in histidine biosynthesis |

Q & A

Basic Research Questions

Q. What methodological considerations are critical for accurate quantification of Alpha-Phosphoribosylpyrophosphoric Acid (PRPP) in cellular extracts?

Accurate quantification requires addressing interference from phosphorylated metabolites (e.g., ATP, NADH) and optimizing extraction buffers to stabilize PRPP. Enzymatic assays coupled with HPLC or spectrophotometric detection are preferred. For example:

- Sample Preparation : Use ice-cold perchloric acid (0.6 M) for rapid quenching of enzymatic activity, followed by neutralization with KOH to pH 7.0 to prevent degradation .

- Assay Validation : Include internal standards (e.g., -PRPP) to correct for recovery rates. Cross-validate results with mass spectrometry to confirm specificity .

Q. What are the optimal storage conditions for PRPP to ensure stability in laboratory settings?

PRPP is hygroscopic and degrades under acidic or high-temperature conditions. Recommended protocols:

- Storage : Keep lyophilized PRPP in airtight containers under inert gas (argon or nitrogen) at -80°C. Reconstituted solutions should be aliquoted and stored at -20°C for ≤48 hours .

- Handling : Avoid freeze-thaw cycles and exposure to ambient humidity during weighing. Use desiccated glove boxes for long-term storage .

Q. How can researchers mitigate interference from pyrophosphatases when studying PRPP-dependent enzymatic reactions?

- Inhibitors : Add sodium fluoride (10 mM) or sodium orthovanadate (1 mM) to reaction buffers to inhibit pyrophosphatase activity .

- Kinetic Monitoring : Use real-time -NMR to track PRPP consumption and pyrophosphate release, ensuring reaction linearity within the first 5 minutes .

Advanced Research Questions

Q. How do structural variations in PRPP synthetase influence catalytic efficiency and substrate specificity?

Structural studies reveal that PRPP synthetase adopts distinct conformations during ATP and ribose-5-phosphate binding. Key findings:

- Active Site Mutagenesis : Substitution of Arg-84 (a conserved residue in the ATP-binding pocket) reduces catalytic efficiency by 90%, as shown in E. coli mutants .

- Allosteric Regulation : Mg ions stabilize the hexameric form, enhancing substrate affinity. Removal of Mg shifts the enzyme to a low-activity monomeric state .

Q. What experimental approaches resolve discrepancies in PRPP stability reported across studies?

Contradictions in PRPP stability often arise from differences in pH, temperature, and buffer composition. Methodological solutions:

- pH Profiling : Conduct stability assays across pH 6.0–8.0. PRPP half-life decreases from 24 hours (pH 7.4) to <2 hours (pH 6.0) at 25°C .

- Isothermal Titration Calorimetry (ITC) : Quantify heat changes during PRPP degradation to identify optimal buffering agents (e.g., HEPES > Tris) .

Q. How can isotopic labeling techniques track PRPP flux in nucleotide biosynthesis pathways?

- -Glucose Tracing : Feed cells -labeled glucose and analyze PRPP-derived ribose moieties in RNA/DNA via LC-MS. This reveals compartment-specific flux (e.g., mitochondrial vs. cytosolic PRPP pools) .

- Dynamic -NMR : Monitor real-time PRPP utilization in Streptococcus cultures, correlating metabolic activity with growth phase .

Q. Methodological Conflict Resolution

Q. When PRPP levels vary between studies, how can researchers distinguish biological variability from methodological artifacts?

- Controlled Replicates : Perform triplicate extractions using standardized protocols (e.g., identical quenching agents and centrifugation speeds) .

- Interlaboratory Validation : Share samples with independent labs using orthogonal methods (e.g., enzymatic assays vs. isotope dilution MS) to isolate technical vs. biological variance .

Properties

CAS No. |

13270-65-0 |

|---|---|

Molecular Formula |

C5H13O14P3 |

Molecular Weight |

390.07 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C5H13O14P3/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5-/m1/s1 |

InChI Key |

PQGCEDQWHSBAJP-TXICZTDVSA-N |

SMILES |

C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.